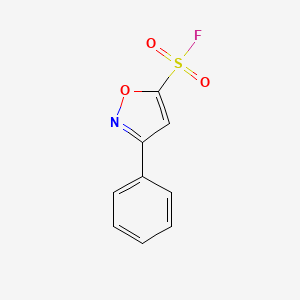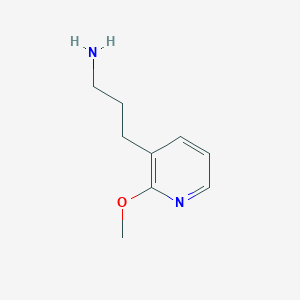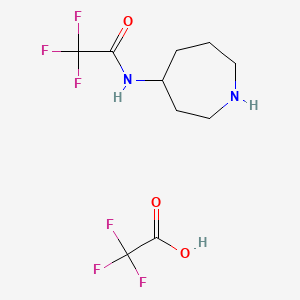
N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid is a chemical compound that features a trifluoroacetamide group attached to an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid typically involves the reaction of azepane with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the by-products. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(piperidin-4-yl)-2,2,2-trifluoroacetamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-(morpholin-4-yl)-2,2,2-trifluoroacetamide: Contains a morpholine ring, offering different chemical properties.
Uniqueness
N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid is unique due to the presence of the azepane ring, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
Propriétés
Formule moléculaire |
C10H14F6N2O3 |
|---|---|
Poids moléculaire |
324.22 g/mol |
Nom IUPAC |
N-(azepan-4-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13F3N2O.C2HF3O2/c9-8(10,11)7(14)13-6-2-1-4-12-5-3-6;3-2(4,5)1(6)7/h6,12H,1-5H2,(H,13,14);(H,6,7) |
Clé InChI |
KYEWYOZDEXWFHX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCNC1)NC(=O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


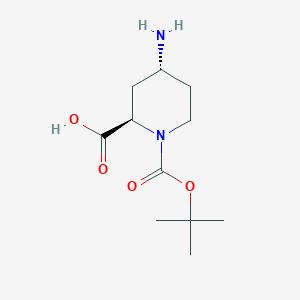
![rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13528615.png)
![1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
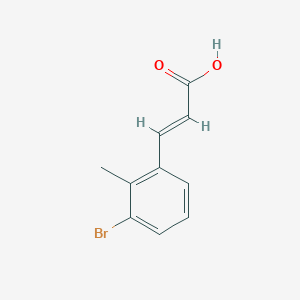
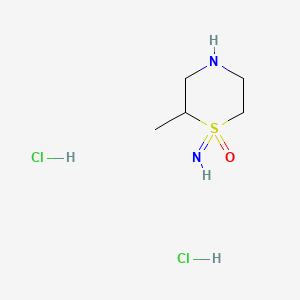
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis](/img/structure/B13528646.png)
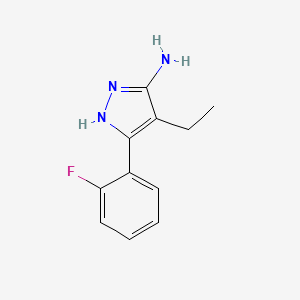
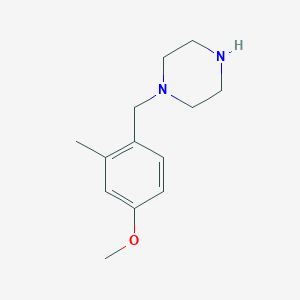
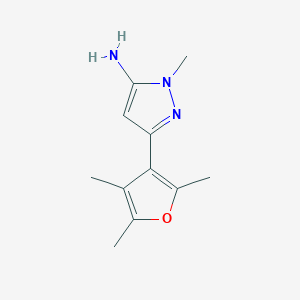
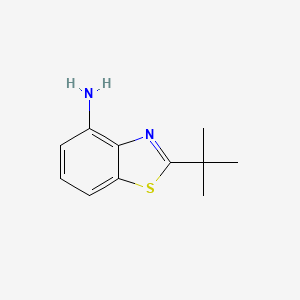
![1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride](/img/structure/B13528668.png)
